molecular formula C11H6ClN3O B2964932 3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile CAS No. 353259-11-7

3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile

Cat. No.: B2964932
CAS No.: 353259-11-7
M. Wt: 231.64
InChI Key: OOZDEYYWBGQNOC-UHFFFAOYSA-N
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Description

3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile is a versatile chemical compound with a unique structure that combines a pyrimidine ring with a benzenecarbonitrile moiety.

Scientific Research Applications

3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

The synthesis of 3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile typically involves the reaction of 2-chloropyrimidine with 3-hydroxybenzenecarbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyrimidine ring is replaced by other nucleophiles. Common reagents for these reactions include amines and thiols.

    Oxidation and Reduction: The benzenecarbonitrile moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative .

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of SIRT1 by binding to its active site. This interaction disrupts the normal function of the protein, leading to downstream effects on cellular processes such as aging and metabolism . The compound’s ability to form hydrogen bonds and other interactions with target proteins is crucial for its activity .

Comparison with Similar Compounds

3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile can be compared with other similar compounds, such as:

    3-(2-Chloropyrimidin-4-yl)indole: This compound also contains a chloropyrimidine moiety but is linked to an indole ring instead of a benzenecarbonitrile.

    3-(2-Chloropyrimidin-4-yl)phenylmethanol: This compound has a similar pyrimidine structure but with a phenylmethanol group.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a unique set of chemical and biological properties.

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)oxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-11-14-5-4-10(15-11)16-9-3-1-2-8(6-9)7-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZDEYYWBGQNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353259-11-7
Record name 3-[(2-chloropyrimidin-4-yl)oxy]benzonitrile
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